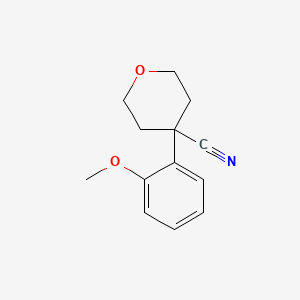

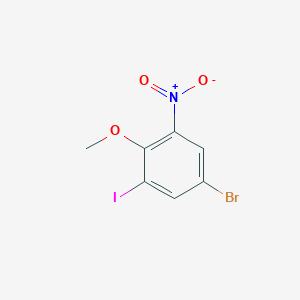

![molecular formula C16H13N3OS B2580049 N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide CAS No. 2034394-23-3](/img/structure/B2580049.png)

N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bipyridine is a type of heterocyclic compound that consists of two pyridine rings joined by a single bond. It’s often used as a ligand in coordination chemistry. Thiophene-2-carboxamide is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group .

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has demonstrated promising antibacterial efficacy. Researchers have synthesized analogues of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide and evaluated their activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . These analogues exhibited potential as novel antimicrobials, addressing the urgent need for effective treatments against drug-resistant bacterial infections.

Anticancer Potential

While research on this compound is still evolving, its structural features suggest potential anticancer properties. Further studies are needed to explore its effects on cancer cell lines and elucidate the underlying mechanisms. Computational docking studies could provide insights into its interactions with relevant cellular targets .

Antioxidant Properties

Thiophene derivatives often possess antioxidant activity due to their electron-rich aromatic systems. Investigating the antioxidant potential of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide could reveal its ability to scavenge free radicals and protect cells from oxidative stress .

Metal-Free Synthesis of Thiophenes

The compound’s structure suggests it could serve as a precursor for synthesizing other thiophene derivatives. Researchers have developed metal-free methods for constructing 2,4-disubstituted thiophenes, and this compound could play a role in such synthetic pathways .

Anticonvulsant Activity

Although not extensively explored, certain thiophene derivatives exhibit anticonvulsant properties. Investigating N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide in animal models could shed light on its potential as an antiepileptic agent .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines .

Biochemical Pathways

Similar compounds have been shown to have a variety of biological effects, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJALRDZLSINJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

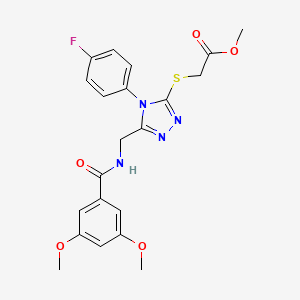

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)

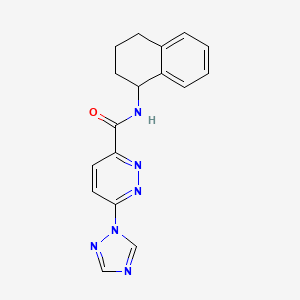

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)

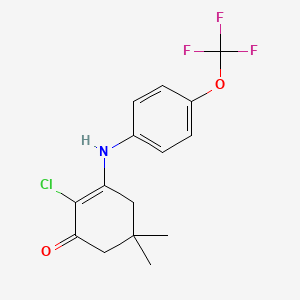

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)

![3-[[1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2579979.png)

![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)